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Beta-defensin103A -

Beta-defensin103A

Catalog Number: EVT-246893
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Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-defensin 103A is a member of the beta-defensin family, which consists of small cationic peptides known for their antimicrobial properties. These peptides play crucial roles in the innate immune response, particularly in various species, including humans and canines. Beta-defensin 103A is specifically noted for its expression in canine tissues and has garnered attention for its potential therapeutic applications due to its ability to combat pathogens.

Source

Beta-defensin 103A is primarily derived from canine sources, particularly expressed in epithelial tissues such as skin and mucosal surfaces. The gene encoding this peptide has been identified and characterized in various dog breeds, indicating genetic variability that may influence its expression and function .

Classification

Beta-defensin 103A belongs to the broader class of defensins, which are small, cysteine-rich cationic peptides. These peptides are classified into three main subfamilies: alpha-defensins, beta-defensins, and theta-defensins. Beta-defensins are characterized by their unique structure, which includes six conserved cysteine residues that form three disulfide bonds, contributing to their stability and activity against microbial agents .

Synthesis Analysis

Methods

The synthesis of Beta-defensin 103A typically involves recombinant DNA technology. The process begins with the isolation of the gene encoding the peptide, followed by polymerase chain reaction amplification to produce sufficient quantities for expression. The recombinant peptide is often expressed in bacterial systems such as Escherichia coli, allowing for efficient production.

Technical Details

  1. Gene Cloning: The cDNA encoding Beta-defensin 103A is amplified using specific primers designed for the target sequence.
  2. Protein Expression: The amplified gene is inserted into an expression vector and transformed into E. coli strains (e.g., BL21), where it is induced with isopropyl β-D-1-thiogalactopyranoside.
  3. Purification: Post-expression, cells are lysed using guanidine hydrochloride, and the peptide is purified using nickel affinity chromatography followed by high-performance liquid chromatography for further refinement .
Molecular Structure Analysis

Structure

Beta-defensin 103A exhibits a characteristic beta-defensin fold comprising three antiparallel beta-strands stabilized by disulfide bonds. This structure is crucial for its biological activity.

Data

  • Molecular Weight: Approximately 5 kDa.
  • Amino Acid Composition: Composed of 45 amino acids with a specific arrangement that contributes to its antimicrobial properties.
  • Disulfide Bonds: Formed between cysteine residues at positions critical for maintaining structural integrity .
Chemical Reactions Analysis

Reactions

Beta-defensin 103A primarily engages in interactions with microbial membranes, leading to disruption and subsequent cell lysis. The mechanism involves electrostatic attraction between the cationic peptide and anionic components of bacterial membranes.

Technical Details

  1. Binding Affinity: Studies have shown that Beta-defensin 103A binds effectively to lipopolysaccharides on bacterial surfaces.
  2. Membrane Disruption: Upon binding, it induces pore formation within the membrane, leading to leakage of intracellular contents and cell death .
Mechanism of Action

Process

The mechanism of action of Beta-defensin 103A involves several steps:

  1. Recognition: The peptide recognizes and binds to microbial surfaces through electrostatic interactions.
  2. Membrane Insertion: It inserts into the lipid bilayer of the pathogen's membrane.
  3. Pore Formation: This insertion leads to pore formation, disrupting membrane integrity and causing osmotic imbalance.

Data

Research indicates that Beta-defensin 103A exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in aqueous solutions due to its charged nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Stability Range: Effective within a physiological pH range (approximately pH 7.4).
  • Thermal Stability: Maintains activity at elevated temperatures but may denature under prolonged heat exposure .
Applications

Scientific Uses

Beta-defensin 103A has significant potential applications in:

  • Antimicrobial Therapies: As a candidate for developing new antimicrobial agents against resistant strains of bacteria.
  • Veterinary Medicine: Utilized in formulations aimed at treating infections in canines.
  • Biotechnology Research: Employed in studies exploring innate immunity and host-pathogen interactions.
Molecular Characterization of DEFB103A

Genomic Architecture and Evolutionary Context

Chromosomal Localization and Gene Structure

DEFB103A (defensin beta 103A) resides within a dynamically evolving genomic locus at chromosome 8p23.1. This region harbors one of the most complex and polymorphic gene clusters in the human genome: the beta-defensin multigene family. The locus spans approximately 400 kb and includes at least 10 beta-defensin genes (e.g., DEFB4, DEFB103A, DEFB104, DEFB105, DEFB106, DEFB107) and pseudogenes, organized in a tandemly repeated structure [3] [9]. This cluster is flanked by highly conserved olfactory receptor/defensin repeats (ORDRs) – REPD (repeat distal) and REPP (repeat proximal) – which mediate recurrent chromosomal rearrangements through non-allelic homologous recombination (NAHR). Such rearrangements lead to copy number variations (CNVs), with individuals harboring 2–12 copies of the defensin cluster [3] [9].

Table 1: Genomic Organization of the 8p23.1 Beta-Defensin Cluster

ComponentCharacteristicsFunctional Significance
Chromosomal Band8p23.1Susceptibility locus for genomic disorders (e.g., 8p23.1 duplication syndrome)
REPD/REPP RepeatsFlanking inverted repeats (~300–450 kb)Mediate NAHR; generate CNVs and pathogenic rearrangements
Core Defensin GenesDEFB4, DEFB103A, DEFB104, DEFB105, DEFB106, DEFB107 (tandem array)Encode cationic antimicrobial peptides; exhibit copy-number-dependent expression
CNV Range2–12 copies per diploid genomePopulation-specific distributions (e.g., higher copies in East Asian populations)

Evolutionary Context: Comparative genomics reveals that the beta-defensin cluster arose through multiple rounds of gene duplication and positive selection, driven by host-pathogen co-evolution. The DEFB103A gene shares significant synteny with beta-defensin genes in other mammals (e.g., porcine pBD-1 on chromosome 15q14–q15.1) [10], suggesting conservation of antimicrobial defense mechanisms. Notably, reptilian beta-defensins (e.g., in Anolis carolinensis) exhibit similar cysteine motifs and genomic organization, indicating an ancient origin predating the mammal-reptile divergence ~320 million years ago [1] [4].

Exon-Intron Organization and Transcript Variants

DEFB103A follows the canonical two-exon structure characteristic of beta-defensin genes:

  • Exon 1: Encodes the 5' untranslated region (UTR) and the signal peptide (19–22 amino acids).
  • Exon 2: Encodes the pro-peptide, the mature antimicrobial peptide (41–45 amino acids), and the 3' UTR [2] [10].

The two exons are separated by a single intron (~1.5–2.0 kb) containing regulatory elements. While DEFB103A typically produces a single predominant transcript (e.g., NM_001037734 in humans), alternative splicing events generate isoforms in some contexts:

  • Variant 1: Full-length transcript encoding the functional prepropeptide.
  • Variant 2: Retention of intronic sequences leading to premature termination codons (potential nonsense-mediated decay substrates).
  • Variant 3: Alternative splice sites altering the signal peptide sequence (observed in reptilian orthologs) [1] [4].

Table 2: Exon-Intron Organization of Vertebrate Beta-Defensin Genes

SpeciesGeneExon CountExon 1 (bp)Intron (bp)Exon 2 (bp)Splicing Variants
Homo sapiensDEFB103A2~150~1,500~3002 major isoforms
Sus scrofapBD-12~180~1,800~350Constitutive expression; no variants
Anolis carolinensisMultiple2–4VariableVariableVariableUp to 4 exons via alternative splicing

Reptilian beta-defensins exhibit greater complexity, with some genes in Anolis carolinensis possessing up to four exons due to exon splitting events. This allows for tissue-specific isoforms via alternative splicing, potentially fine-tuning antimicrobial responses in different organs [1] [4].

Protein Structure-Function Relationships

Conserved Cysteine Motifs and Disulfide Bonding Patterns

The functional core of DEFB103A is the mature peptide liberated by proteolytic cleavage of the pro-domain. This 45-amino-acid peptide exhibits a defining structural hallmark: six conserved cysteine residues forming three intramolecular disulfide bonds. The canonical pairing pattern in beta-defensins is Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6, creating a compact, triple-stranded beta-sheet fold stabilized by the disulfide scaffold [6] [10].

Key Structural Features:

  • Cationic Charge: High density of arginine and lysine residues (theoretical pI ~8.9) facilitates electrostatic attraction to anionic microbial membranes [6] [8].
  • Amphipathicity: Segregation of hydrophobic and hydrophilic residues creates a surfactant-like property, enabling membrane insertion.
  • Gly-X-Cys Motif: Recurrent sequence flanking cysteines (e.g., in Odonus niger beta-defensin) ensures correct disulfide bond geometry [6].

Disruption of disulfide bonds (e.g., by reducing agents) abolishes bactericidal activity, underscoring their essential role in maintaining the functional tertiary structure. Notably, the cysteine spacing (e.g., C-X₆-C-X₄-C-X₉-CC-X₆-C) is evolutionarily conserved from fish to humans, indicating strong selective pressure to preserve this motif [6] [10].

Role of Post-Translational Modifications in Bioactivity

While DEFB103A undergoes minimal classical post-translational modifications (PTMs), specific processing steps are critical for activation:

  • Signal Peptide Cleavage: Removal of the N-terminal signal peptide (during ER translocation) yields the inactive pro-peptide.
  • Pro-Peptide Processing: Proteolytic cleavage (likely by proprotein convertases like furin) releases the C-terminal mature peptide. The pro-region may act as an intramolecular chaperone, facilitating correct disulfide bond formation [10].
  • Dimerization/Oligomerization: Non-covalent dimerization via hydrophobic interfaces enhances stability and membrane disruption capacity. Human beta-defensin 3 (hBD-3/DEFB103A) forms dimers that increase its avidity for bacterial cell wall components (e.g., lipid II) [8].

Table 3: Key Post-Translational Events in DEFB103A Maturation

Processing StepEnzyme/MechanismFunctional Consequence
Signal Peptide RemovalSignal peptidase (ER membrane)Releases immature pro-DEFB103A
Pro-Domain CleavageFurin-like convertasesGenerates mature, bioactive DEFB103A peptide; removes anionic inhibitory pro-sequence
Disulfide Bond FormationProtein disulfide isomerase (PDI)Stabilizes tertiary structure; essential for bactericidal activity
DimerizationHydrophobic interactionsEnhances membrane permeability activity; broadens antimicrobial spectrum

Unlike some defensins (e.g., alpha-defensins), DEFB103A lacks N-glycosylation sites. However, in vitro studies suggest potential phosphorylation at serine/threonine residues near the C-terminus, which could modulate its charge and interaction with host cells during immunomodulation [8] [10].

Properties

Product Name

Beta-defensin103A

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